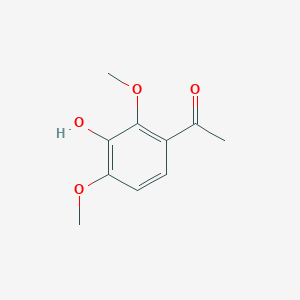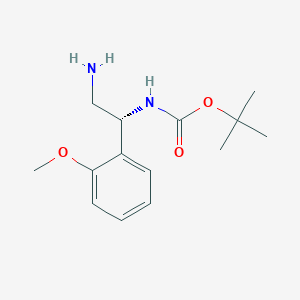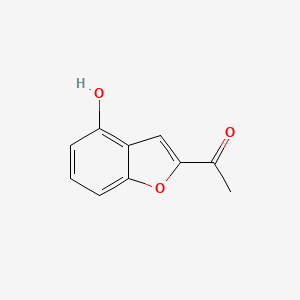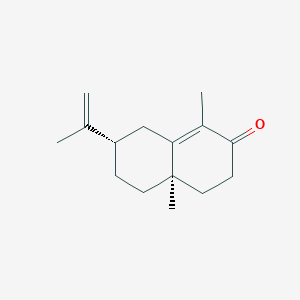
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride
説明
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride, also known as SR-16234, is a compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridine class of organic compounds and is a selective antagonist of the α7 nicotinic acetylcholine receptor. In
科学的研究の応用
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has been studied extensively in scientific research for its potential therapeutic applications in a variety of diseases and conditions. Some of the areas of research include Alzheimer's disease, schizophrenia, and pain management. In Alzheimer's disease, (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, the compound has been found to have antipsychotic effects and may be useful in treating negative symptoms of the disorder. In pain management, (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has been studied for its potential to reduce chronic pain and may be a safer alternative to opioid medications.
作用機序
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a variety of physiological processes including neurotransmission, inflammation, and immune system function. By blocking this receptor, (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride can modulate these processes and potentially provide therapeutic benefits in various diseases and conditions.
Biochemical and Physiological Effects
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. These effects include reducing inflammation, improving cognitive function, and modulating pain perception. The compound has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases.
実験室実験の利点と制限
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride has several advantages for use in lab experiments. It is a highly selective compound that targets a specific receptor, which can help to minimize off-target effects and improve the accuracy of experiments. Additionally, the compound is water-soluble and can be easily administered to animals or used in in vitro studies. However, there are also some limitations to using (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride in lab experiments. The compound has a relatively short half-life, which can make it difficult to maintain consistent levels in the body over time. Additionally, the compound may have different effects in different animal models or in humans, which can make it challenging to extrapolate results to clinical settings.
将来の方向性
There are several potential future directions for research on (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride. One area of interest is in developing new formulations or delivery methods that can improve the compound's bioavailability and increase its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration strategies for (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride in different diseases and conditions. Finally, more research is needed to fully understand the mechanisms of action of (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride and its potential interactions with other drugs or compounds. Overall, (S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride shows promise as a potential therapeutic agent in a variety of diseases and conditions, and further research is needed to fully explore its potential.
特性
IUPAC Name |
2-[[(3S)-pyrrolidin-3-yl]oxymethyl]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;;/h1-3,5,10-11H,4,6-8H2;2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTKNDTZEASADO-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1OCC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((Pyrrolidin-3-yloxy)methyl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Lacosamide impurity I [EP]](/img/structure/B3326056.png)



![8-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3326097.png)



![(11bR)-4-Hydroxy-2,6-di(naphthalen-1-yl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3326128.png)


![4-Ethyl-1-oxa-3,8-diaza-spiro[4.5]decan-2-one](/img/structure/B3326165.png)
![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B3326170.png)
